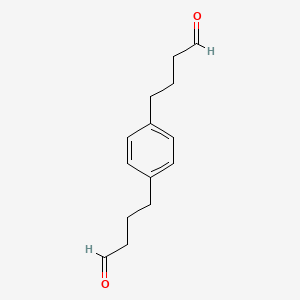
4,4'-(1,4-Phenylene)dibutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,4-Phenylene)dibutanal is an organic compound characterized by the presence of two butanal groups attached to a central phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)dibutanal typically involves the reaction of 1,4-phenylenediamine with butanal under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,4-Phenylene)dibutanal may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,4-Phenylene)dibutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 4,4’-(1,4-Phenylene)dicarboxylic acid.
Reduction: 4,4’-(1,4-Phenylene)dibutanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4,4’-(1,4-Phenylene)dibutanal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylene)dibutanal involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The phenylene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,4-Phenylene)dibutanol: The reduced form of 4,4’-(1,4-Phenylene)dibutanal with primary alcohol groups instead of aldehyde groups.
4,4’-(1,4-Phenylene)dicarboxylic acid: The oxidized form with carboxylic acid groups.
4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): A compound with terpyridine groups attached to the phenylene ring.
Uniqueness
4,4’-(1,4-Phenylene)dibutanal is unique due to the presence of two reactive aldehyde groups, which allow for a wide range of chemical modifications and applications. Its structural properties enable it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry and material science.
Properties
CAS No. |
832688-84-3 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-[4-(4-oxobutyl)phenyl]butanal |
InChI |
InChI=1S/C14H18O2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h7-12H,1-6H2 |
InChI Key |
PQRIUTLZEVWOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC=O)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















